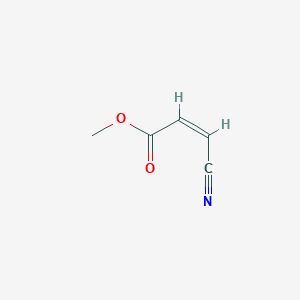
2-Propenoic acid, 3-cyano-, methyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl 3-cyanoacrylate is a chemical compound belonging to the cyanoacrylate family, which is well-known for its adhesive properties. Cyanoacrylates are commonly used in various applications, including medical adhesives, industrial bonding agents, and household superglues. The unique feature of cyanoacrylates is their ability to rapidly polymerize in the presence of moisture, forming strong bonds with a variety of substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-cyanoacrylate typically involves the condensation of formaldehyde with cyanoacetate. This reaction produces a polymer called polycyanoacrylate, which can be further processed to obtain the desired monomer . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of (Z)-Methyl 3-cyanoacrylate involves large-scale chemical processes that ensure high yield and purity. The process includes the polymerization of cyanoacrylates using anionic initiators such as tetrabutylammonium salts or fluorenyllithium . The resulting polymer is then depolymerized to produce the monomer, which is purified and stabilized for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Methyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Initiated by anionic nucleophiles or bases such as amines and phosphines.
Hydrolysis: In the presence of water, it can hydrolyze to form cyanoacrylic acid.
Addition Reactions: Reacts with nucleophiles to form addition products.
Common Reagents and Conditions
Anionic Polymerization: Initiated by hydroxyl or bromide groups, or bases like amines and phosphines.
Hydrolysis: Occurs under aqueous conditions, often accelerated by acidic or basic catalysts.
Major Products
Polycyanoacrylate: Formed through polymerization.
Cyanoacrylic Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
(Z)-Methyl 3-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of various polymers with specific properties.
Biology: Employed in tissue engineering and as a scaffold for cell growth due to its biocompatibility.
Medicine: Utilized in surgical adhesives and wound closure products.
Industry: Applied in the production of high-strength adhesives for various materials.
Mécanisme D'action
The primary mechanism of action for (Z)-Methyl 3-cyanoacrylate is its rapid polymerization in the presence of moisture. This polymerization is initiated by anionic species, leading to the formation of long polymer chains that create strong adhesive bonds . The molecular targets include hydroxyl groups on surfaces, which facilitate the bonding process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl Cyanoacrylate
- Butyl Cyanoacrylate
- Octyl Cyanoacrylate
Uniqueness
(Z)-Methyl 3-cyanoacrylate is unique due to its specific molecular structure, which provides distinct adhesive properties and polymerization behavior compared to other cyanoacrylates . Its rapid curing time and strong bonding capabilities make it particularly useful in applications requiring quick and durable adhesion.
Propriétés
Formule moléculaire |
C5H5NO2 |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
methyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2- |
Clé InChI |
AJXIQWIGXITQSV-IHWYPQMZSA-N |
SMILES isomérique |
COC(=O)/C=C\C#N |
SMILES canonique |
COC(=O)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)

![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
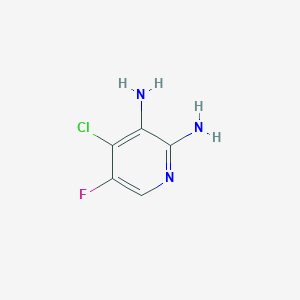
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)


![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
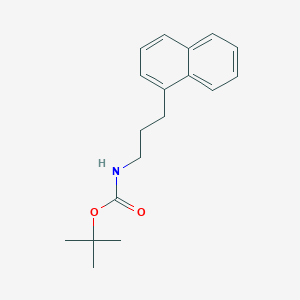
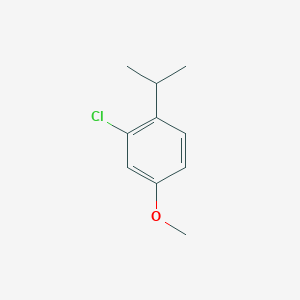
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
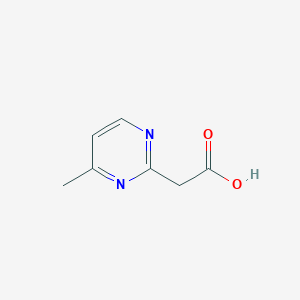
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)

